molecular formula C9H19N3O2S2 B5789096 N-ISOPROPYL-4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-ISOPROPYL-4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B5789096
M. Wt: 265.4 g/mol
InChI Key: AACAWOVYMPVKMD-UHFFFAOYSA-N
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Description

N-ISOPROPYL-4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an isopropyl group, a methylsulfonyl group, and a tetrahydropyrazinecarbothioamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPROPYL-4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrazine ring.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonylation reactions using methylsulfonyl chloride and a suitable base.

    Formation of the Carbamothioamide Group: This step involves the reaction of the intermediate with thiocarbamoyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-ISOPROPYL-4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-ISOPROPYL-4-(METHYLSULFONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: shares structural similarities with other sulfonyl-containing tetrahydropyrazine derivatives.

    This compound: is similar to compounds such as this compound and this compound.

Uniqueness

    Unique Structural Features: The presence of both the isopropyl and methylsulfonyl groups in the tetrahydropyrazinecarbothioamide core imparts unique chemical and biological properties.

    Distinct Reactivity: The compound’s reactivity profile differs from other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methylsulfonyl-N-propan-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2S2/c1-8(2)10-9(15)11-4-6-12(7-5-11)16(3,13)14/h8H,4-7H2,1-3H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACAWOVYMPVKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)N1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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